3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Overview
Description
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClO4S2. It is a derivative of benzene, featuring a methanesulfonyl group attached to the benzene ring and a sulfonyl chloride group. This compound is used in various scientific research applications, including organic synthesis and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-(methanesulfonylmethyl)benzoic acid.
Reaction Steps: The benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure sulfonyl chloride.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the reaction is scaled up using reactors capable of handling large volumes of reactants.
Safety Measures: Due to the corrosive nature of thionyl chloride, appropriate safety measures, such as the use of fume hoods and protective equipment, are employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.
Substitution: Substitution reactions can replace the sulfonyl chloride group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Sulfonic acids and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes and receptors, to modulate biological processes.
Comparison with Similar Compounds
Benzene-1-sulfonyl chloride: Similar structure but lacks the methanesulfonylmethyl group.
3-(Methanesulfonylmethyl)benzoic acid: Related compound with a carboxylic acid group instead of the sulfonyl chloride group.
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride: Structural isomer with the methanesulfonylmethyl group at a different position on the benzene ring.
Properties
IUPAC Name |
3-(methylsulfonylmethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-3-2-4-8(5-7)15(9,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRIKUXEMWEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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